molecular formula C18H17BrClNO3S B2392655 2-(4-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone CAS No. 1448075-01-1

2-(4-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone

Cat. No.: B2392655
CAS No.: 1448075-01-1
M. Wt: 442.75
InChI Key: ZGNGZEMHLANXDE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a bromophenyl group, a chlorophenylsulfonyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of a suitable pyrrolidine derivative with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the pyrrolidinyl intermediate under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and chlorophenylsulfonyl groups are crucial for binding to these targets, while the pyrrolidinyl group may influence the compound’s overall conformation and activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-(3-((4-bromophenyl)sulfonyl)pyrrolidin-1-yl)ethanone: This compound is structurally similar but with the positions of the bromine and chlorine atoms swapped.

    2-(4-Fluorophenyl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone: This compound features a fluorine atom instead of a bromine atom.

Uniqueness

2-(4-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone is unique due to the specific arrangement of its functional groups, which can impart distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in the phenyl rings can influence the compound’s electronic properties and its interactions with molecular targets.

Properties

IUPAC Name

2-(4-bromophenyl)-1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClNO3S/c19-14-3-1-13(2-4-14)11-18(22)21-10-9-17(12-21)25(23,24)16-7-5-15(20)6-8-16/h1-8,17H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNGZEMHLANXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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